molecular formula C15H14BrN3O2S B2693139 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide CAS No. 2034567-40-1

4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2693139
CAS No.: 2034567-40-1
M. Wt: 380.26
InChI Key: KVAOAARJIMBMBR-UHFFFAOYSA-N
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Description

4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, a pyridine ring, and a thiophene ring

Preparation Methods

The synthesis of 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and thiophene intermediates, followed by their coupling through amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving pyrrolidine and thiophene derivatives.

    Industry: It can be used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine, pyridine, and thiophene derivatives. Compared to these compounds, 4-bromo-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of the bromine atom. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-bromo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3O2S/c16-11-5-13(22-9-11)15(21)18-7-10-4-12(8-17-6-10)19-3-1-2-14(19)20/h4-6,8-9H,1-3,7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAOAARJIMBMBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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